molecular formula C14H8O4 B3031735 Biphenylene-2,6-dicarboxylic acid CAS No. 65330-85-0

Biphenylene-2,6-dicarboxylic acid

Cat. No. B3031735
CAS RN: 65330-85-0
M. Wt: 240.21 g/mol
InChI Key: CYISDYQPECMUKK-UHFFFAOYSA-N
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Description

Biphenylene-2,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C14H8O4 and a molecular weight of 240.21 . It has a boiling point of 546.091ºC at 760 mmHg, a melting point of 350ºC, a flash point of 298.129ºC, and a density of 1.586 g/cm³ . The compound is also known by other synonyms such as AG-G-45860, SureCN69805, and 2,6-Biphenylenedicarboxylicacid .


Synthesis Analysis

The synthesis of compounds similar to Biphenylene-2,6-dicarboxylic acid has been reported in the literature. For instance, Schiff base polymers have been synthesized using a low-temperature polycondensation reaction of diacid chlorides such as terephthaloyl dichloride, isophthaloyl dichloride, sebacoyl dichloride, adipoyl dichloride, and pyridine-2,6-dicarboxylic acid . Another study reported the synthesis of nickel-based metal-organic frameworks (MOF) using organic linker 4,4′-biphenyl dicarboxylic acid (BPDC) for high-performance supercapacitors .


Molecular Structure Analysis

The molecular structure of Biphenylene-2,6-dicarboxylic acid and its derivatives has been studied using X-ray crystallography . For example, a study reported the crystal and molecular structures of a novel pyridine-2,6-dicarboxylic acid (pdc) hydrazide derivative and its copper (II) complex . Another study reported the synthesis of a co-crystal with 1,10-phenanthroline-5,6-dione (phen-dione) and a nickel (II) complex .


Physical And Chemical Properties Analysis

As mentioned earlier, Biphenylene-2,6-dicarboxylic acid has a molecular weight of 240.21, a boiling point of 546.091ºC at 760 mmHg, a melting point of 350ºC, a flash point of 298.129ºC, and a density of 1.586 g/cm³ . It also has 4 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

1. Molecular and Crystal Structure Analysis

Research on biphenylene derivatives, such as 4,4'-biphenylene-bis(oxycarbonylbutyric acid), has contributed significantly to the understanding of molecular and crystal structures. The study of these structures is crucial in materials science, particularly for developing new materials with specific optical and mechanical properties. The analysis of the crystal structure of these compounds provides insights into molecular conformations and interactions, which are essential for designing advanced materials (Centore, Ciajolo, Roviello, Sirigu, & Tuzi, 1992).

2. Catalytic and Chemical Reactions

Biphenylene compounds have been used extensively in catalytic and chemical reactions. For instance, palladium-catalyzed coupling reactions of biphenylene with olefins, arylboronic acids, and ketones have been studied for their potential in synthesizing new biaryl derivatives. These reactions are fundamental in organic synthesis and the development of pharmaceuticals and other complex organic molecules (Satoh & Jones, 2001).

3. Polymer Synthesis and Applications

Biphenylene derivatives are instrumental in synthesizing various polymers. For example, polyaromatic ether-ketones have been prepared using biphenylene units as crosslinking sites, which are crucial in developing high-performance polymers for various industrial applications. The polymers exhibit unique properties such as thermal stability and mechanical strength, making them suitable for high-end engineering applications (Sutter, Schmutz, & Marvel, 1982).

4. Material Properties Investigation

Recent studies have investigated the structural, mechanical, and electronic properties of biphenylene, showcasing its potential in various fields like chemical catalysis. The findings suggest that biphenylene possesses unique characteristics that could be exploited in creating new materials for technological applications (Luo, Ren, Xu, Yu, Wang, & Sun, 2021).

Future Directions

Biphenylene-2,6-dicarboxylic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of light-conversion agents for agricultural films to improve crop yield . Another potential application is in the synthesis of high-performance supercapacitors .

properties

IUPAC Name

biphenylene-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13(16)7-1-3-9-11(5-7)10-4-2-8(14(17)18)6-12(9)10/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISDYQPECMUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C2C=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622821
Record name Biphenylene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenylene-2,6-dicarboxylic acid

CAS RN

65330-85-0
Record name Biphenylene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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